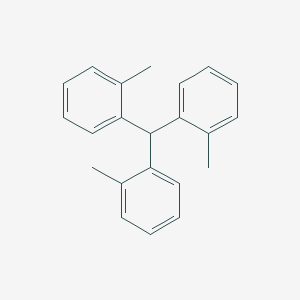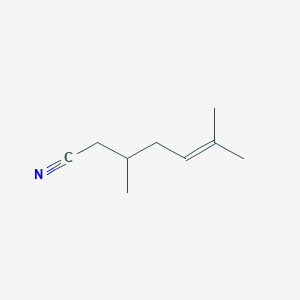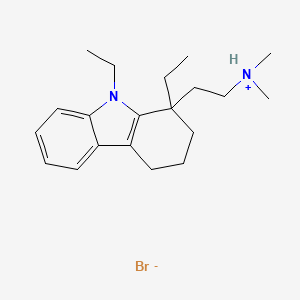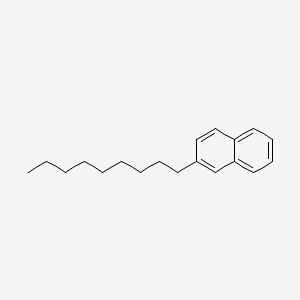
1,1',1''-Methanetriyltris(2-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-Methanetriyltris(2-methylbenzene) is an organic compound with the molecular formula C22H22. It is a derivative of benzene, where three 2-methylbenzene groups are attached to a central methane carbon. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Methanetriyltris(2-methylbenzene) typically involves the reaction of 2-methylbenzene with a suitable trihalogenated methane derivative under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2-methylbenzene reacts with trichloromethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring of 2-methylbenzene to form the desired product.
Industrial Production Methods
Industrial production of 1,1’,1’'-Methanetriyltris(2-methylbenzene) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
1,1’,1’'-Methanetriyltris(2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups on the benzene rings can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,1’,1’'-Methanetriyltris(2-methylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
1,1’,1’'-Methanetriyltris(2,4,6-trimethylbenzene): Similar structure but with additional methyl groups on the benzene rings.
1,1’,1’'-Methanetriyltris(4-methylbenzene): Similar structure with methyl groups at different positions on the benzene rings.
Uniqueness
1,1’,1’'-Methanetriyltris(2-methylbenzene) is unique due to the specific positioning of the methyl groups on the benzene rings, which influences its reactivity and properties. This compound’s structure allows for selective reactions and applications that may not be possible with other similar compounds.
特性
| 6270-89-9 | |
分子式 |
C22H22 |
分子量 |
286.4 g/mol |
IUPAC名 |
1-[bis(2-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C22H22/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15,22H,1-3H3 |
InChIキー |
BLBXOCBWGVOOHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2C)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/no-structure.png)

![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)


![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)

![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)



